molecular formula C24H22FN5O2S B2757290 1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide CAS No. 1242934-22-0

1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide

Cat. No.: B2757290
CAS No.: 1242934-22-0
M. Wt: 463.53
InChI Key: JODDLLKKTKCZQH-UHFFFAOYSA-N
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Description

1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H22FN5O2S and its molecular weight is 463.53. The purity is usually 95%.
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Scientific Research Applications

Discovery of Potent and Selective Met Kinase Inhibitors

In the discovery of selective Met kinase inhibitors, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified. These compounds showed promise in inhibiting Met-dependent GTL-16 human gastric carcinoma xenograft models, leading to one analogue advancing into phase I clinical trials (Schroeder et al., 2009).

Synthesis of Novel Pyrido[4,3-d]pyrimidines

A study on the synthesis of 4-oxo-N, 2, 6-triphenyl piperidine-3-carboxamides and their derivatives into various pyrido[4,3-d]pyrimidines. This synthesis involved arlyaldehydes, ammonium acetate, and acetoacetanilide (Vijayakumar, Karthikeyan, & Sarveswari, 2014).

Metabolism of Flumatinib in CML Patients

The metabolism of flumatinib, a novel antineoplastic tyrosine kinase inhibitor, was studied in chronic myelogenous leukemia (CML) patients. This study aimed to identify the main metabolic pathways of flumatinib in humans (Gong et al., 2010).

Anti-angiogenic and DNA Cleavage Studies

Novel piperidine-4-carboxamide derivatives were synthesized and their efficacy in inhibiting in vivo angiogenesis was evaluated. These compounds also exhibited DNA cleavage activities, suggesting potential as anticancer agents (Kambappa et al., 2017).

Design of Mycobacterium tuberculosis GyrB Inhibitors

Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and showed promising activity against Mycobacterium tuberculosis, suggesting their potential in treating tuberculosis (Jeankumar et al., 2013).

Properties

IUPAC Name

1-[7-(2-fluorophenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN5O2S/c25-19-6-2-1-5-17(19)18-14-33-21-20(18)28-24(29-23(21)32)30-10-7-16(8-11-30)22(31)27-13-15-4-3-9-26-12-15/h1-6,9,12,14,16H,7-8,10-11,13H2,(H,27,31)(H,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODDLLKKTKCZQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CN=CC=C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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